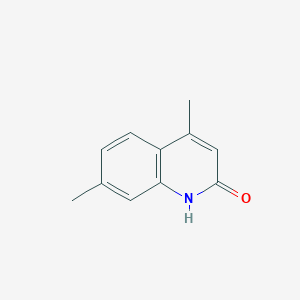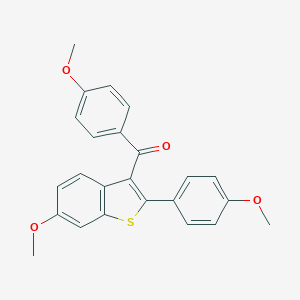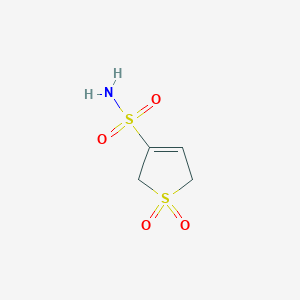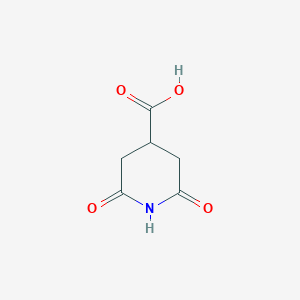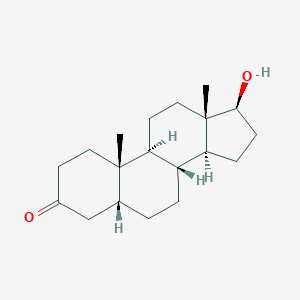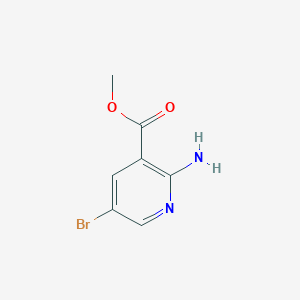
Methyl 2-amino-5-bromonicotinate
Übersicht
Beschreibung
"Methyl 2-amino-5-bromonicotinate" is a chemical compound that has been a subject of various studies in the field of chemistry, particularly focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "Methyl 2-amino-5-bromonicotinate," such as "Methyl 5-bromonicotinate," involves processes like palladium-catalyzed deuterolysis and condensation reactions. For instance, "Methyl nicotinate-5-2H" was prepared from "methyl 5-bromonicotinate" using palladium-catalyzed deuterolysis in dry tetrahydrofuran, yielding a deuterium-labeled nicotinic acid with high specificity (Clark, 1976).
Molecular Structure Analysis
The molecular structure of derivatives of "Methyl 2-amino-5-bromonicotinate" has been extensively studied using techniques like X-ray crystallography. For example, the crystal structure of a related compound, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was determined, revealing a trans configuration concerning the C=N double bond (Li, 2009).
Chemical Reactions and Properties
Chemical reactions involving "Methyl 2-amino-5-bromonicotinate" and its derivatives are characterized by various transformations, including cycloadditions, hydrogen bonding, and substitution reactions. These reactions contribute significantly to the molecule's chemical properties and potential applications in fields like antibacterial activities (Li, 2009).
Physical Properties Analysis
The physical properties of compounds related to "Methyl 2-amino-5-bromonicotinate," such as melting points, crystal structures, and solubility, are influenced by their molecular configuration and intermolecular interactions. For instance, the crystal structure of related compounds demonstrates various forms of intermolecular hydrogen bonding, affecting the compound's stability and physical form (Li, 2009).
Wissenschaftliche Forschungsanwendungen
Preparation of Deuterium-Labeled Nicotinic Acid : Methyl nicotinate-5-2H was prepared from Methyl 2-amino-5-bromonicotinate using palladium-catalyzed deuterolysis, yielding deuterium-labeled nicotinic acid. This process can be useful for creating labeled compounds for research purposes (Clark, 1976).
Synthesis of Substituted Methyl Pyridinecarboxylates : Methyl 2-amino-5-bromonicotinate was used to prepare methyl 5-X-nicotinates, contributing to general methods for synthesizing substituted methyl pyridinecarboxylates. This research expands the understanding and toolkit for synthetic organic chemistry (Deady et al., 1971).
Biological Evaluation of Quaternary Ammonium Salts : The compound has been used in the synthesis and biological evaluation of quaternary ammonium salts of 5-bromonicotinic acid derivatives. These compounds demonstrated promising cytotoxicity, antibacterial, and antifungal activities, indicating potential pharmaceutical applications (Khan et al., 1999).
Antibacterial Activity of a Derived Compound : A derivative of 5-bromonicotinic acid showed excellent antibacterial activity, highlighting its potential use in developing new antibacterial agents (Li, 2009).
Study on Methylglyoxal in Food and Organisms : Though not directly related to Methyl 2-amino-5-bromonicotinate, this study on Methylglyoxal, another methyl derivative, provides context on the broader field of study concerning methyl derivatives in biochemistry and food science (Nemet et al., 2006).
Synthesis of Anthyridine Derivatives : Research on the synthesis of anthyridine derivatives from 2-bromonicotinic acid, closely related to Methyl 2-amino-5-bromonicotinate, contributes to the field of heterocyclic chemistry, potentially useful in developing new chemical entities for various applications (Carboni et al., 1969).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKBBOOIZBIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376965 | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromonicotinate | |
CAS RN |
50735-34-7 | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50735-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
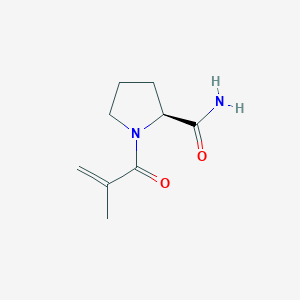
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
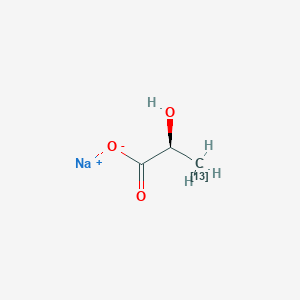


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
